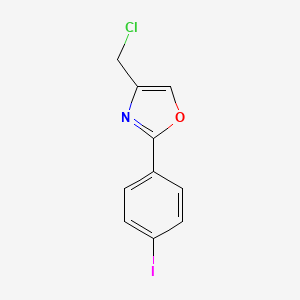
4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a heterocyclic organic molecule that contains both chlorine and iodine atoms, making it an attractive candidate for various biological studies. In
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various biological processes. For example, studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell division and proliferation. Additionally, 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole has been shown to exhibit anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole are diverse and depend on the specific biological system being studied. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of certain inflammatory mediators, and disrupt bacterial cell wall synthesis. Additionally, 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole has been shown to exhibit low toxicity in various cell lines, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole is its versatility in various biological systems. This compound has been shown to exhibit activity against cancer cells, bacteria, and inflammatory mediators, making it a useful tool for a wide range of research applications. Additionally, the synthesis method for this compound is relatively simple and efficient, allowing for the production of large quantities of pure material.
However, there are also limitations to using 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, the low solubility of this compound in aqueous solutions can limit its effectiveness in certain biological systems.
Future Directions
There are several future directions for research on 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole and its effects on various biological systems. Finally, the potential applications of this compound in drug delivery and imaging techniques should also be explored.
Scientific Research Applications
4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for the treatment of various diseases. Additionally, 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole has been used as a building block for the synthesis of other biologically active molecules, further highlighting its importance in scientific research.
properties
IUPAC Name |
4-(chloromethyl)-2-(4-iodophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVVKNSKEJVTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CCl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




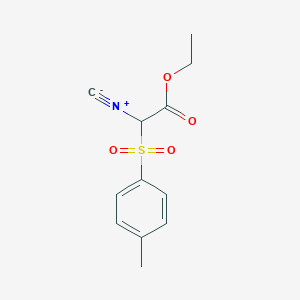
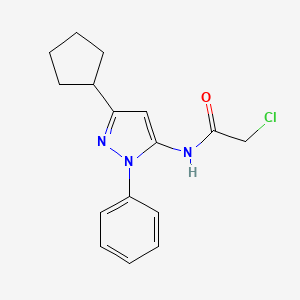
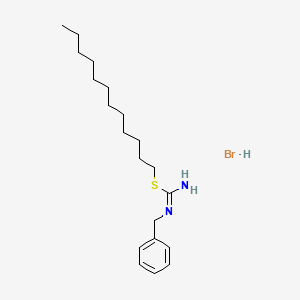
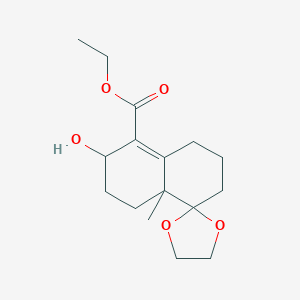
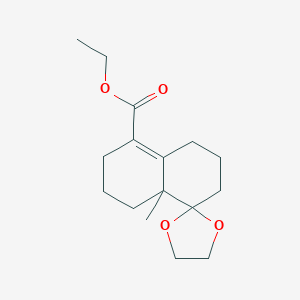
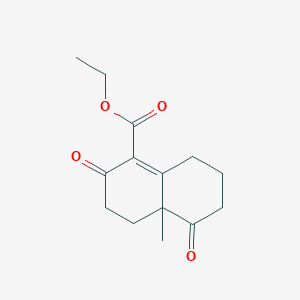
![tert-Butyl 3-formyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B3364664.png)

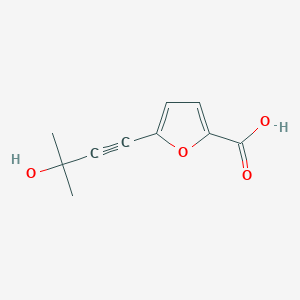
![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3364705.png)
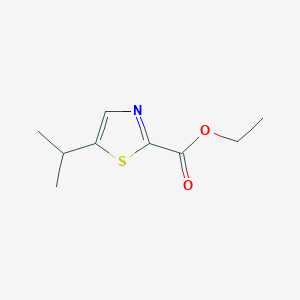
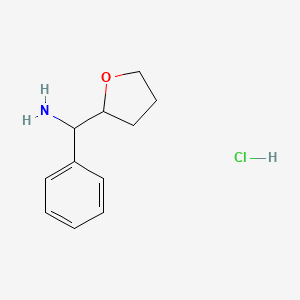
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3364728.png)